molecular formula C10H8N2O4 B2473682 methyl 3-nitro-1H-indole-2-carboxylate CAS No. 1001755-50-5

methyl 3-nitro-1H-indole-2-carboxylate

Cat. No. B2473682
CAS RN: 1001755-50-5
M. Wt: 220.184
InChI Key: NAYCDJSBGXJJME-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-1H-indole-2-carboxylate” is a derivative of indole . Indole is a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .


Synthesis Analysis

The synthesis of indole derivatives, including “methyl 3-nitro-1H-indole-2-carboxylate”, often involves palladium-catalyzed intramolecular oxidative coupling . This process uses commercially available anilines that are properly functionalized by different electron-withdrawing and -donating groups . The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation .


Molecular Structure Analysis

Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .


Chemical Reactions Analysis

Indole derivatives, including “methyl 3-nitro-1H-indole-2-carboxylate”, can undergo a variety of chemical reactions. For example, they can participate in reactions such as the reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .

Scientific Research Applications

Synthesis of Indoles

  • Methyl 3-nitro-1H-indole-2-carboxylate is involved in the synthesis of various indole derivatives, a significant class of compounds in organic chemistry. For instance, it's used in the palladium-catalyzed reductive N-heteroannulation of nitrostyrenes to produce methyl indole-4-carboxylate, a crucial compound in organic syntheses (Söderberg, Shriver, & Wallace, 2003).

Preparation of Indole Derivatives

  • It's utilized in preparing various indole derivatives, such as the synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, highlighting its versatility in organic synthesis (Tanaka, Yakushijin, & Yoshina, 1979).

Anticancer Activity Studies

  • Methyl 3-nitro-1H-indole-2-carboxylate derivatives have been synthesized and studied for their anticancer activities. For instance, methyl indole-3-carboxylate derivatives have shown inhibitory effects on various cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Functionalization of Derivatives

  • The compound is instrumental in the functionalization of δ-carboline derivatives, demonstrating its significance in modifying chemical structures for various applications (Ryabova et al., 2001).

Investigation of Nitration Reactions

  • It's used in studying nitration reactions, as seen in the investigation of reactions with methyl substituted indole-3-aldehydes (Berti, Settimo, & Livi, 1964).

Synthesis of Pyrroloindole Derivatives

  • The compound is involved in the synthesis of pyrrolo[2,3-b]indole derivatives, indicating its role in complex organic synthesis processes (Pelkey, Chang, & Gribble, 1996).

Synthesis of Aqueous Solution Chemistry

  • It has applications in synthesizing and characterizing the aqueous solution chemistry of food-derived carcinogen models, highlighting its role in food chemistry research (Rajagopal et al., 2003).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The convenient and efficient synthesis of 3-nitroindole and its analogues from simple starting materials still faces great challenges . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

methyl 3-nitro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-9(12(14)15)6-4-2-3-5-7(6)11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYCDJSBGXJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-1H-indole-2-carboxylate

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